molecular formula C20H14ClF3N4O2 B3011959 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide CAS No. 1092343-35-5

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide

Cat. No.: B3011959
CAS No.: 1092343-35-5
M. Wt: 434.8
InChI Key: MODLVUXYCZJCDV-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide is a useful research compound. Its molecular formula is C20H14ClF3N4O2 and its molecular weight is 434.8. The purity is usually 95%.
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Scientific Research Applications

Electrophoretic Separation and Sensitivity Enhancement

  • A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds similar to the one . This method is promising for quality control in pharmaceuticals due to its simplicity, effectiveness, and affordability (Ye et al., 2012).

Synthetic Processes

  • Research on the synthesis of related compounds, such as 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, highlights practical processes with mild conditions and good yields. These processes are significant for developing efficient and scalable methods for producing these compounds (Gong Ping, 2007).

Crystallographic Studies

  • A study on the fungicide fluazinam, which has a similar chemical structure, detailed the crystal structure and intermolecular interactions, contributing to a deeper understanding of the physical properties of such compounds (Jeon et al., 2013).

Biological Activities

  • The synthesis and characterization of benzamide derivatives, including those structurally related to the compound , have been explored. Their potential antibacterial and antifungal activities were evaluated, indicating their significance in developing new antimicrobial agents (Patel & Patel, 2015).

Pharmaceutical Applications

  • In the realm of pharmaceuticals, these compounds have been investigated for their potential as potassium channel openers, which could have implications in treating conditions like epilepsy and pain (Amato et al., 2011).

Metabolic Studies

  • Metabolism and excretion studies of similar compounds, like GDC-0449, provide insight into the metabolic pathways and potential toxicity, critical for drug development and safety assessments (Yue et al., 2011).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Biochemical Analysis

Biochemical Properties

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction is characterized by the compound binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the compound’s trifluoromethyl group contributes to its high binding affinity and specificity towards target proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, it has been shown to attenuate secondary metabolism and thwart bacterial growth by inhibiting key enzymes . In mammalian cells, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its inhibition of phosphopantetheinyl transferase involves binding to the enzyme’s active site, blocking substrate access and subsequent enzymatic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound may induce changes in gene expression by interacting with DNA or RNA-binding proteins.

Properties

IUPAC Name

1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O2/c21-16-10-14(20(22,23)24)11-25-17(16)12-6-8-13(9-7-12)18(29)27-28-19(30)26-15-4-2-1-3-5-15/h1-11H,(H,27,29)(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODLVUXYCZJCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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